molecular formula C20H14N2Na2O4 B10830607 Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride

Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride

Cat. No.: B10830607
M. Wt: 392.3 g/mol
InChI Key: RUXAQQITZODCDA-UHFFFAOYSA-N
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Description

Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to induce cell cycle arrest in cancer cells by interfering with specific signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H14N2Na2O4

Molecular Weight

392.3 g/mol

IUPAC Name

disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid;hydride

InChI

InChI=1S/C20H12N2O4.2Na.2H/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;/h1-10H,(H,23,24)(H,25,26);;;;/q;2*+1;2*-1

InChI Key

RUXAQQITZODCDA-UHFFFAOYSA-N

Canonical SMILES

[H-].[H-].C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na+].[Na+]

Origin of Product

United States

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